molecular formula C10H5N3O3 B2512544 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 214470-35-6

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B2512544
M. Wt: 215.168
InChI Key: PZIXIFBGEDRCAM-UHFFFAOYSA-N
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Description

“6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is defined by its molecular formula, C10H5N3O3 . The InChI code for this compound is 1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7 (13 (15)16)3-8 (9)10 (6)14/h1-3,5H, (H,12,14) .


Physical And Chemical Properties Analysis

The physical form of “6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a powder . It has a molecular weight of 215.16 and a molecular formula of C10H5N3O3 .

Scientific Research Applications

Antimicrobial Drugs

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : This compound has been synthesized as a potential antimicrobial drug .

Antiviral Therapeutics

  • Scientific Field : Virology .
  • Application Summary : Compounds containing this molecule showed relatively higher antiviral activity against Newcastle disease virus .
  • Results or Outcomes : The results suggest that further modification of these compounds could lead to effective antiviral therapeutics .

HIV-1 Integrase Inhibitor

  • Scientific Field : Virology .
  • Application Summary : This compound is a novel HIV-1 integrase strand transfer inhibitor .

Antifungal and Antibacterial Agent

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Synthesized analogs of this compound have been screened for their antifungal activity against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .

Convergent Analog Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound can be used in convergent analog synthesis .

Treatment of Various Infections

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Quinolines, containing nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Safety And Hazards

The safety information for “6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXIFBGEDRCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Citations

For This Compound
2
Citations
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
AAM Kamala, L Petreraa, J Eberharda, RW Hartmanna - pdfs.semanticscholar.org
In a round-bottom flask 2-heptyl-6-nitroquinolin-4 (1H)-one (3) in EtOH was dissolved, then formaldehyde solution (37% in water) and the secondary amine were added and stirred at …
Number of citations: 2 pdfs.semanticscholar.org

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